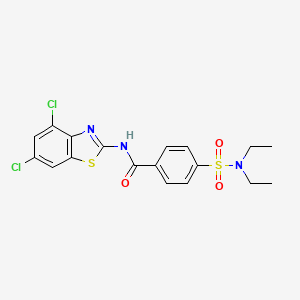![molecular formula C17H12ClFN2S B6579301 3-{[(2-chlorophenyl)methyl]sulfanyl}-6-(4-fluorophenyl)pyridazine CAS No. 922943-36-0](/img/structure/B6579301.png)
3-{[(2-chlorophenyl)methyl]sulfanyl}-6-(4-fluorophenyl)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(2-chlorophenyl)methyl]sulfanyl}-6-(4-fluorophenyl)pyridazine (3-CMPF) is an organic compound that has been studied for its potential applications in the fields of medicine and scientific research. It is a heterocyclic compound with a five-member ring structure composed of two nitrogen atoms, one sulfur atom, one carbon atom, and one fluorine atom. The compound has been studied for its potential use in the synthesis of various drugs and biological compounds.
Mechanism of Action
The mechanism of action of 3-{[(2-chlorophenyl)methyl]sulfanyl}-6-(4-fluorophenyl)pyridazine is not fully understood. However, it is believed that the compound interacts with proteins and other biomolecules in the body, affecting their structure and function. It is also believed that 3-{[(2-chlorophenyl)methyl]sulfanyl}-6-(4-fluorophenyl)pyridazine may act as a ligand, binding to receptors on the surface of cells and affecting their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-{[(2-chlorophenyl)methyl]sulfanyl}-6-(4-fluorophenyl)pyridazine are not fully understood. However, it has been shown to have anti-inflammatory, antifungal, and antibacterial properties. In addition, it has been shown to inhibit the growth of certain cancer cells. It has also been shown to have antioxidant and antifungal properties.
Advantages and Limitations for Lab Experiments
The advantages of using 3-{[(2-chlorophenyl)methyl]sulfanyl}-6-(4-fluorophenyl)pyridazine in laboratory experiments include its low cost and ease of synthesis. In addition, the compound is relatively stable and can be stored for long periods of time without degrading. However, there are some limitations to using 3-{[(2-chlorophenyl)methyl]sulfanyl}-6-(4-fluorophenyl)pyridazine in lab experiments, such as its low solubility in water and its potential toxicity.
Future Directions
The potential applications of 3-{[(2-chlorophenyl)methyl]sulfanyl}-6-(4-fluorophenyl)pyridazine are still being explored. Future research could focus on developing new methods for synthesizing the compound, as well as exploring its potential applications in medicine and scientific research. In addition, further research could be conducted to better understand the biochemical and physiological effects of 3-{[(2-chlorophenyl)methyl]sulfanyl}-6-(4-fluorophenyl)pyridazine and its mechanism of action. Finally, further research could be conducted to explore the potential interactions of 3-{[(2-chlorophenyl)methyl]sulfanyl}-6-(4-fluorophenyl)pyridazine with other compounds and its potential toxicity.
Synthesis Methods
3-{[(2-chlorophenyl)methyl]sulfanyl}-6-(4-fluorophenyl)pyridazine can be synthesized through a multi-step process involving several reactions. The first step involves the reaction of 2-chlorobenzaldehyde and sodium sulfide to form 2-chloromethylthiophenol. This compound is then treated with 4-fluorobenzoyl chloride to produce 3-{[(2-chlorophenyl)methyl]sulfanyl}-6-(4-fluorophenyl)pyridazine. Other methods have been developed to synthesize 3-{[(2-chlorophenyl)methyl]sulfanyl}-6-(4-fluorophenyl)pyridazine, such as the reaction of 2-chlorobenzyl alcohol and 4-fluorobenzoyl chloride, or the reaction of 2-chlorobenzaldehyde and 4-fluorobenzoyl chloride.
Scientific Research Applications
3-{[(2-chlorophenyl)methyl]sulfanyl}-6-(4-fluorophenyl)pyridazine has been studied for its potential applications in scientific research. It has been used in the synthesis of various biologically active compounds, such as antibiotics, anti-inflammatory agents, and antifungal agents. It has also been used to study the mechanism of action of various drugs and biological compounds. In addition, 3-{[(2-chlorophenyl)methyl]sulfanyl}-6-(4-fluorophenyl)pyridazine has been used to study the structure and properties of various proteins and other biomolecules.
properties
IUPAC Name |
3-[(2-chlorophenyl)methylsulfanyl]-6-(4-fluorophenyl)pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN2S/c18-15-4-2-1-3-13(15)11-22-17-10-9-16(20-21-17)12-5-7-14(19)8-6-12/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBRSLHZLYJNBCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NN=C(C=C2)C3=CC=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((2-Chlorobenzyl)thio)-6-(4-fluorophenyl)pyridazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-chloro-3-[2-(dimethylamino)ethyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B6579218.png)
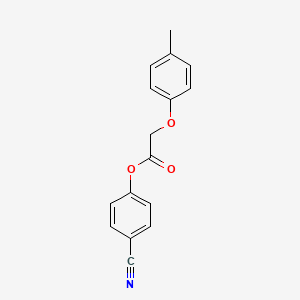
![3-fluoro-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide](/img/structure/B6579226.png)
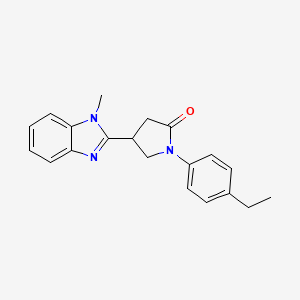
![5-(4-fluorophenyl)-7-methyl-1,3,4,5-tetrahydro-2H-benzo[e][1,4]diazepin-2-one](/img/structure/B6579263.png)
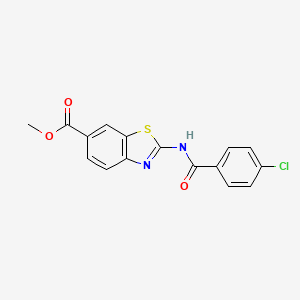
![N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzamide](/img/structure/B6579276.png)
![4-(3,4-dimethoxyphenyl)-7,7-dimethyl-2-[(2-methylpropyl)sulfanyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B6579283.png)
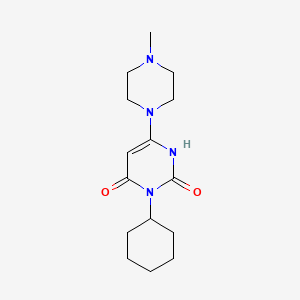
![4-{[4-(1,1-dioxo-1??,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]methyl}benzonitrile](/img/structure/B6579287.png)

![2-methyl-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide](/img/structure/B6579308.png)
![2-(4-chlorophenoxy)-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]acetamide](/img/structure/B6579319.png)
